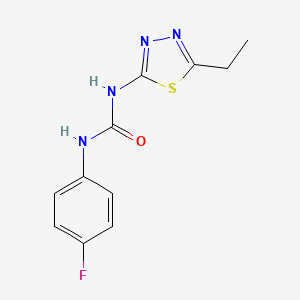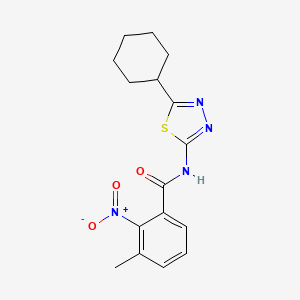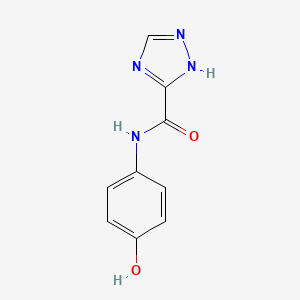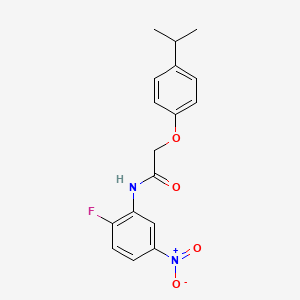![molecular formula C15H12F3NO2 B5822685 3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5822685.png)
3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide, also known as TFPAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPAA is a synthetic compound that belongs to the class of acrylamides and is widely used in research as a tool for studying biological processes.
作用机制
3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide is a fluorescent probe that binds to proteins and enzymes. This compound binds to proteins and enzymes through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. This compound undergoes a conformational change upon binding to proteins and enzymes, resulting in a change in its fluorescence properties. The change in fluorescence properties can be used to study the binding of drugs to proteins, the effects of pH and temperature on protein structure, and the kinetics of enzyme-catalyzed reactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. This compound is a synthetic compound that is used in research as a tool for studying biological processes. This compound is not used in medicine or as a drug.
实验室实验的优点和局限性
One of the advantages of using 3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide in lab experiments is its high sensitivity and selectivity. This compound is a highly sensitive fluorescent probe that can detect very low concentrations of proteins and enzymes. This compound is also highly selective and can distinguish between different proteins and enzymes. Another advantage of using this compound is its ease of use. This compound is a simple and easy-to-use fluorescent probe that does not require specialized equipment or techniques.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound is a synthetic compound that has not been extensively tested for toxicity. Another limitation of using this compound is its potential interference with biological processes. This compound can bind to proteins and enzymes and interfere with their normal function, which can lead to inaccurate results in lab experiments.
未来方向
There are many future directions for the use of 3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide in scientific research. One future direction is the development of new fluorescent probes based on the structure of this compound. These probes could have improved sensitivity, selectivity, and toxicity profiles. Another future direction is the use of this compound in the study of protein-protein interactions. This compound could be used to study the binding of proteins to each other and the effects of protein-protein interactions on biological processes. Finally, this compound could be used in the development of new drugs and therapies. This compound could be used to study the binding of drugs to proteins and enzymes, which could lead to the development of new drugs and therapies for various diseases and conditions.
合成方法
3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide can be synthesized by reacting 2-(trifluoromethyl)benzaldehyde with 3-(5-methyl-2-furyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a high yield.
科学研究应用
3-(5-methyl-2-furyl)-N-[2-(trifluoromethyl)phenyl]acrylamide has been extensively used in scientific research as a tool for studying biological processes. This compound has been used as a fluorescent probe to study protein-ligand interactions, enzyme activity, and protein conformational changes. This compound has also been used to study the mechanism of action of various enzymes and proteins. This compound has been used to study the binding of drugs to proteins, the effects of pH and temperature on protein structure, and the kinetics of enzyme-catalyzed reactions.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO2/c1-10-6-7-11(21-10)8-9-14(20)19-13-5-3-2-4-12(13)15(16,17)18/h2-9H,1H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCYZCNIBNHNHD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5822602.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5822603.png)


![methyl 4-{[3-(2-thienyl)acryloyl]amino}benzoate](/img/structure/B5822617.png)



![4-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5822646.png)


![N-benzyl-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzenesulfonamide](/img/structure/B5822663.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5822688.png)

